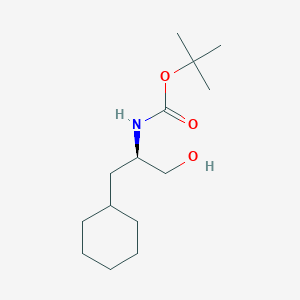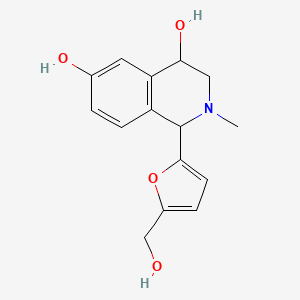
N-Boc-D-cisteína
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a structurally similar compound, involves the use of N-Boc and C-OMe protection for fragment-coupling, utilizing 1-hydroxy-1H-benzotriazole (HOBt)/1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in solution synthesis (Abele, Seiler, & Seebach, 1999). Additionally, enantioselective synthesis of a closely related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, has been achieved starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation (Alonso, Santacana, Rafecas, & Riera, 2005).
Molecular Structure Analysis
The molecular structure of β-oligopeptides, which share structural motifs with (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol, reveals characteristic secondary structural motifs, including eight-membered rings with hydrogen bonding between next neighbors. This structure is maintained in solution, as evidenced by IR spectroscopy and NMR measurements (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
The compound's reactivity includes its role in the synthesis of β-peptides, with the Boc group providing protection for amino functionalities during peptide coupling reactions. The Boc protection strategy is essential for the synthesis of complex peptide structures, allowing for the selective deprotection and modification of peptides (Abele, Seiler, & Seebach, 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different phases. The detailed structural analysis through X-ray crystallography provides insights into the arrangement of molecules and their potential interactions in the solid state. This information is critical for designing synthesis pathways and understanding the material's stability (Abele, Seiler, & Seebach, 1999).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are integral to utilizing (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol in synthetic chemistry. The protective Boc group plays a significant role in modulating the compound's reactivity, making it a versatile building block for the synthesis of more complex molecules (Alonso, Santacana, Rafecas, & Riera, 2005).
Aplicaciones Científicas De Investigación
Protección BOC de Aminas
N-Boc-D-cisteína se utiliza en la protección BOC de aminas, un proceso que es crucial en la síntesis de moléculas biológicamente activas {svg_1}. Este proceso es ecológico y eficiente, proporcionando una protección BOC casi cuantitativa de una variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes {svg_2}.
Determinación Cromatográfica Líquida de Alta Resolución
this compound puede utilizarse en métodos cromatográficos líquidos de alta resolución (HPLC) para la determinación de ciertos enantiómeros de aminoácidos {svg_3}. Este método utiliza derivatización previa a la columna con o-ftalaldehído (OPA) más N-terc-butoxicarbonil-D-cisteína (Boc-D-Cys) {svg_4}.
Químicos de Investigación
this compound se clasifica como un químico de investigación, que incluye una amplia variedad de sustancias sintéticas creadas para la investigación científica {svg_5}. Estas sustancias químicas no están destinadas al uso humano o veterinario; están destinadas únicamente para su uso en laboratorios {svg_6}.
Investigación Farmacológica
En farmacología, this compound y otros productos químicos de investigación han facilitado la identificación de nuevos objetivos farmacológicos, el desarrollo de medicamentos más eficaces y la comprensión del metabolismo y la toxicidad de los medicamentos {svg_7}.
Investigación en Ciencia de Materiales
Los productos químicos de investigación como this compound también se utilizan en la investigación en ciencia de materiales, lo que facilita el desarrollo de materiales innovadores {svg_8}.
Investigación Ambiental
this compound puede utilizarse en estudios de investigación ambiental, contribuyendo a nuestra comprensión de diversos procesos ambientales {svg_9}.
Mecanismo De Acción
Target of Action
The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .
Mode of Action
The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .
Biochemical Pathways
The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .
Result of Action
The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.
Safety and Hazards
Direcciones Futuras
The future directions for the research and application of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected peptides . Additionally, further studies could focus on the potential applications of this compound in the synthesis of complex peptides and proteins.
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)
